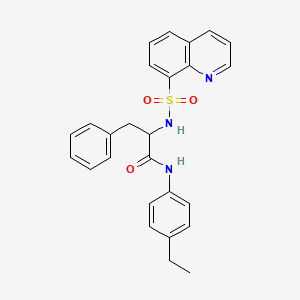
N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline-8-sulfonamido group, which is known for its potential biological activities, making it a subject of study in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline-8-sulfonamido Intermediate: This step involves the sulfonation of quinoline to introduce the sulfonamido group.
Coupling with 4-Ethylphenyl and Phenyl Groups: The intermediate is then coupled with 4-ethylphenyl and phenyl groups through amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and phenyl groups.
Reduction: Reduction reactions can target the sulfonamido group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of halogens or nitro groups on the aromatic rings.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Material Science:
Biology:
Enzyme Inhibition: The sulfonamido group can interact with enzymes, making it a candidate for enzyme inhibition studies.
Cell Signaling: Potential use in studying cell signaling pathways due to its ability to interact with biological molecules.
Medicine:
Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Antimicrobial Activity: Studies may explore its efficacy against various microbial strains.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the production of pharmaceutical compounds.
Mécanisme D'action
The mechanism by which N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the quinoline moiety can intercalate with DNA, affecting transcription and replication processes.
Comparaison Avec Des Composés Similaires
- N-(4-(Quinoline-8-sulfonamido)phenyl)acetamide
- Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate
- N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide
Comparison:
- Structural Differences: While these compounds share the quinoline-8-sulfonamido group, they differ in the substituents attached to the phenyl ring and the overall molecular structure.
- Unique Features: N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide is unique due to the presence of both 4-ethylphenyl and phenyl groups, which may confer distinct biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds
Propriétés
Formule moléculaire |
C26H25N3O3S |
|---|---|
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-3-phenyl-2-(quinolin-8-ylsulfonylamino)propanamide |
InChI |
InChI=1S/C26H25N3O3S/c1-2-19-13-15-22(16-14-19)28-26(30)23(18-20-8-4-3-5-9-20)29-33(31,32)24-12-6-10-21-11-7-17-27-25(21)24/h3-17,23,29H,2,18H2,1H3,(H,28,30) |
Clé InChI |
OQQBRGQJPKYXDZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



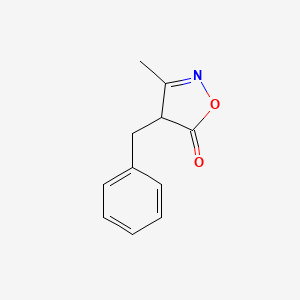
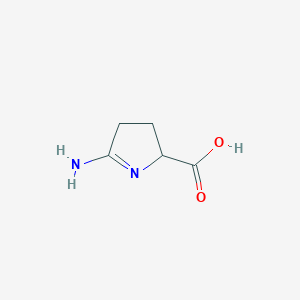
![[1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol](/img/structure/B12887663.png)
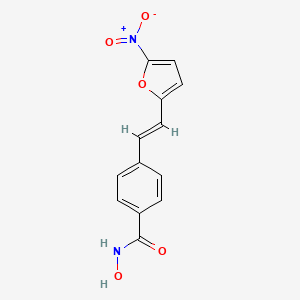

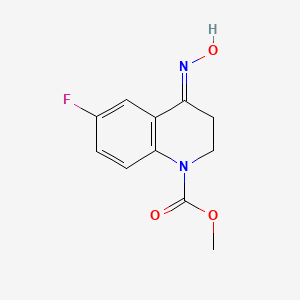
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)
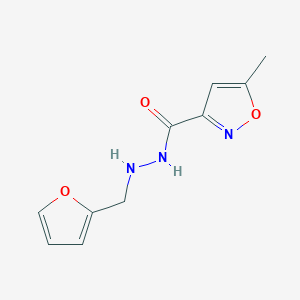
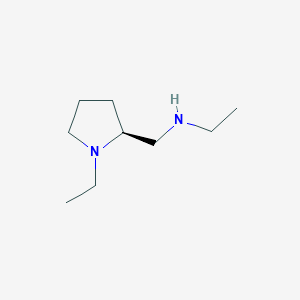
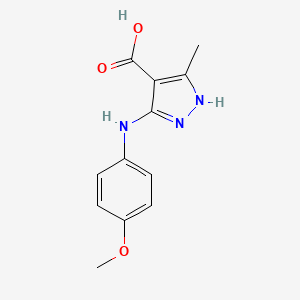


![2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887710.png)
